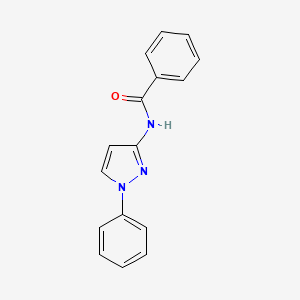

N-(1-phenyl-1H-pyrazol-3-yl)benzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H13N3O |

|---|---|

Molecular Weight |

263.29 g/mol |

IUPAC Name |

N-(1-phenylpyrazol-3-yl)benzamide |

InChI |

InChI=1S/C16H13N3O/c20-16(13-7-3-1-4-8-13)17-15-11-12-19(18-15)14-9-5-2-6-10-14/h1-12H,(H,17,18,20) |

InChI Key |

RQCUKDJFHIXMOA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=NN(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations for N 1 Phenyl 1h Pyrazol 3 Yl Benzamide Derivatives

Strategic Approaches to Pyrazole (B372694) Ring Construction

The synthesis of the N-(1-phenyl-1H-pyrazol-3-yl) moiety, the central scaffold of the target compound, relies on established and versatile methods for heterocyclic ring formation. The key intermediate for the final amidation step is 1-phenyl-1H-pyrazol-3-amine.

Knorr Pyrazole Synthesis and Related Cyclization Reactions

The Knorr pyrazole synthesis is a foundational method for constructing the pyrazole ring, traditionally involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.gov To achieve the specific 3-amino substitution required for the target scaffold, this classic reaction is adapted by using a β-ketonitrile as the 1,3-dielectrophilic partner.

The reaction proceeds through the condensation of phenylhydrazine with a β-ketonitrile. The initial step involves a nucleophilic attack by the hydrazine onto the ketone's carbonyl carbon, forming a hydrazone intermediate. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization. chim.it This method is considered one of the most versatile for producing 5-aminopyrazoles (which are tautomers of 3-aminopyrazoles). nih.gov

A typical reaction involves heating the β-ketonitrile and the substituted hydrazine in a protic solvent like ethanol, often with an acid catalyst such as acetic acid, to facilitate both the initial condensation and the final cyclization. chim.itchemicalbook.com

Table 1: Knorr-type Synthesis of 3-Aminopyrazole Precursors

| Hydrazine Component | 1,3-Dielectrophile | Product | Typical Conditions |

|---|---|---|---|

| Phenylhydrazine | 3-Oxopropanenitrile | 1-Phenyl-1H-pyrazol-3-amine | Ethanol, Acetic Acid, Heat |

| Substituted Phenylhydrazines | Substituted β-Ketonitriles | Substituted 1-Aryl-1H-pyrazol-3-amines | Ethanol, Reflux |

Condensation Reactions for Pyrazole Core Formation

Beyond the classic Knorr synthesis, other condensation strategies are employed to form the pyrazole core, often leveraging α,β-unsaturated nitriles or malononitrile derivatives as key building blocks. These methods provide robust pathways to the essential 1-phenyl-1H-pyrazol-3-amine intermediate.

One prominent method involves the reaction of phenylhydrazine with an activated malononitrile derivative, such as (ethoxymethylene)malononitrile. The reaction mechanism involves a Michael addition of the hydrazine to the electron-deficient double bond, followed by cyclization and elimination of ethanol to yield the aminopyrazole derivative.

Another effective approach is the cyclocondensation of hydrazones using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide). In this type of reaction, a hydrazone, formed from a precursor like a substituted acetophenone and a hydrazide, undergoes cyclization and formylation. semanticscholar.org While this often yields 4-formyl pyrazoles, modifications to the starting materials can lead to other substitution patterns. For instance, the condensation of phenylhydrazine with 3-aminocinnamonitrile provides a direct route to the desired 3-amino-1-phenyl-pyrazole core.

Formation of the Benzamide (B126) Moiety

With the 1-phenyl-1H-pyrazol-3-amine core in hand, the subsequent critical step is the formation of the amide bond to introduce the benzoyl group, yielding the final N-(1-phenyl-1H-pyrazol-3-yl)benzamide structure.

Amidation Reactions and Coupling Strategies

The formation of the benzamide linkage is typically achieved through standard acylation or coupling reactions involving the 3-amino group of the pyrazole and benzoic acid or one of its activated derivatives.

Acylation with Benzoyl Chloride: A common and straightforward method is the Schotten-Baumann reaction, which involves treating 1-phenyl-1H-pyrazol-3-amine with benzoyl chloride. The reaction is typically carried out in an inert solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in the presence of a base to neutralize the hydrochloric acid byproduct. Tertiary amines like triethylamine (TEA) or pyridine are frequently used for this purpose. biointerfaceresearch.com

Coupling with Benzoic Acid: Alternatively, the amide bond can be formed directly from benzoic acid using a peptide coupling agent. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) activate the carboxylic acid, facilitating the nucleophilic attack by the pyrazole's amino group. This method is often preferred when milder conditions are required or when using substituted benzoic acids that may be sensitive to conversion into acid chlorides.

Table 2: Common Amidation Strategies

| Amine | Acylating/Carboxylic Component | Coupling Agent/Base | Solvent | Product |

|---|---|---|---|---|

| 1-Phenyl-1H-pyrazol-3-amine | Benzoyl Chloride | Triethylamine | Dichloromethane | This compound |

| 1-Phenyl-1H-pyrazol-3-amine | Benzoic Acid | DCC/DMAP | Tetrahydrofuran | This compound |

Multi-component Reactions in Pyrazole-Benzamide Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like this compound derivatives. mdpi.com These strategies allow for the rapid assembly of the pyrazole core and can sometimes incorporate the benzamide moiety or a precursor in the same pot.

A prominent MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, phenylhydrazine, and malononitrile. researchgate.net This reaction, often catalyzed by a mild base or acid, rapidly constructs a highly functionalized 5-aminopyrazole-4-carbonitrile. While not a direct route to the target compound, it exemplifies the efficiency of MCRs in building the core heterocycle.

A hypothetical MCR for the direct synthesis of this compound could involve the reaction of phenylhydrazine, a benzoylated three-carbon synthon (such as N-(1-cyano-2-oxoethyl)benzamide), and a suitable catalyst. Such a convergent approach would bypass the need for isolating the aminopyrazole intermediate, streamlining the synthetic process significantly. Research in this area focuses on designing novel MCRs that allow for the incorporation of diverse functionalities in a single, efficient step. biointerfaceresearch.com

Derivatization Strategies for this compound Analogues

The generation of analogues of this compound is crucial for structure-activity relationship (SAR) studies. Derivatization can be achieved either by employing substituted starting materials in the established synthetic routes or by direct chemical modification of the parent compound.

Synthesis from Substituted Precursors: This is the most common and versatile strategy. A wide array of analogues can be prepared by systematically varying the substituents on the phenylhydrazine and benzoyl chloride/benzoic acid components.

Variation of the N1-Phenyl Ring: Using substituted phenylhydrazines (e.g., 4-chlorophenylhydrazine, 4-methylphenylhydrazine) in the pyrazole ring formation step leads to analogues with different electronic and steric properties at the N-1 position of the pyrazole.

Variation of the Benzamide Phenyl Ring: Employing substituted benzoyl chlorides (e.g., 4-fluorobenzoyl chloride, 3-nitrobenzoyl chloride) in the final amidation step allows for the exploration of the SAR of the benzamide moiety. mdpi.comnih.gov

Direct Modification of the Scaffold: Direct chemical modification of the this compound molecule offers another route to new derivatives. Electrophilic substitution reactions, such as halogenation or nitration, can potentially introduce functional groups onto the aromatic rings. The C-4 position of the pyrazole ring is also known to be susceptible to electrophilic attack under certain conditions, providing another site for derivatization. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Phenyl-1H-pyrazol-3-amine |

| Phenylhydrazine |

| 3-Oxopropanenitrile |

| Ethanol |

| Acetic Acid |

| (Ethoxymethylene)malononitrile |

| Phosphorus oxychloride |

| Dimethylformamide |

| 3-Aminocinnamonitrile |

| Benzoyl chloride |

| Dichloromethane (DCM) |

| Tetrahydrofuran (THF) |

| Triethylamine (TEA) |

| Pyridine |

| Benzoic acid |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) |

| Malononitrile |

| 5-Aminopyrazole-4-carbonitrile |

| 4-Chlorophenylhydrazine |

| 4-Methylphenylhydrazine |

| 4-Fluorobenzoyl chloride |

Substituent Introduction on Phenyl and Benzamide Rings

The introduction of various substituents onto the N-phenyl ring (attached to the pyrazole) and the benzamide phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. These modifications are typically achieved by starting with appropriately substituted precursors.

Synthesis of Substituted Benzamide Moieties: A primary method for introducing diversity at the benzamide ring involves the acylation of a pyrazole amine intermediate with a range of substituted benzoyl chlorides or carboxylic acids. For instance, the synthesis of N-[1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-yl]benzamides was accomplished by coupling 1-(2-chlorophenyl)-3-phenyl-5-amino-1H-pyrazol with various substituted benzoic acids. nih.gov This approach allows for the systematic exploration of substitutions on the benzamide ring. In one study, a 3-cyano (CN), 5-fluoro (F) substitution pattern on the benzamide phenyl ring was found to confer high affinity for the mGlu5 receptor. nih.gov

The general reaction is depicted below:

Step 1: A substituted aniline (B41778) reacts with a β-ketoester to form a hydrazone.

Step 2: The hydrazone undergoes cyclization to form the substituted 1-phenyl-pyrazol-3-amine core.

Step 3: The amine is then acylated using a substituted benzoyl chloride in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). researchgate.net

This modular approach facilitates the creation of a library of compounds with diverse substituents on both aromatic rings, which is essential for SAR studies. nih.gov

Table 1: Examples of Substituted this compound Derivatives and Precursors

| Substituent on N-Phenyl Ring | Substituent on Benzamide Ring | Precursor for Benzamide Ring | Reference |

|---|---|---|---|

| 2-Chloro | 3-Cyano, 5-Fluoro | 3-Cyano-5-fluorobenzoic acid | nih.gov |

| Unsubstituted | 4-Methyl | 4-Methylbenzoyl chloride | researchgate.net |

| Unsubstituted | 4-Methoxy | 4-Methoxybenzoyl chloride | researchgate.net |

| Unsubstituted | 3-(Trifluoromethyl) | 3-(Trifluoromethyl)benzoyl chloride | mdpi.com |

Functionalization of the Pyrazole Ring System

Direct functionalization of the pyrazole ring offers another avenue for structural modification. The C4 and C5 positions of the 1-phenyl-1H-pyrazol-3-yl core are common targets for introducing new functional groups.

Formylation and Acetylation: The Vilsmeier-Haack reaction is a classical method used to introduce a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazole. This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent. For example, hydrazones can be cyclized and formylated in one step using the Vilsmeier-Haack reagent to yield 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes. semanticscholar.org This carbaldehyde at the C4 position can then serve as a versatile handle for further transformations, such as Claisen-Schmidt condensations to form chalcones. orientjchem.orgmdpi.com

Other C-H Functionalizations: Beyond formylation, other groups can be introduced at the C4 position. For instance, N-alkylation, N-arylation, amination, and borylation are known functionalization methods for the pyrazole scaffold, highlighting its versatility for chemical modification. nih.gov These transformations expand the chemical space accessible from the basic this compound structure.

Regioselective Synthesis and Isomer Control

The synthesis of pyrazoles from asymmetric 1,3-dicarbonyl compounds and substituted hydrazines can potentially lead to the formation of two regioisomers. Therefore, controlling the regioselectivity of the initial cyclization reaction is paramount to obtaining the desired this compound isomer.

The formation of either the 1,3- or 1,5-disubstituted pyrazole isomer is influenced by the reaction conditions and the electronic nature of the substituents on the dicarbonyl precursor. core.ac.uk The challenge arises from the tautomerism inherent in the pyrazole ring system. nih.gov

A strategy to achieve regiochemical control involves a multi-step process rather than a direct cyclocondensation. For example, the synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles was achieved regioselectively by first reacting 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones with arylhydrazones, followed by a deprotective hydrolysis step. core.ac.uk In contrast, the direct cyclocondensation of the same enones with phenylhydrazine yielded the opposite 1,5-isomer. core.ac.uk

Similarly, highly regio- and chemo-selective one-pot procedures have been developed that yield a single N¹-substituted pyrazole isomer. nih.gov The regioselectivity of such reactions can be confirmed by synthesizing and separating the potential isomers through a stepwise protocol and comparing their spectroscopic data. nih.gov The unambiguous identification of each isomer is crucial and is typically accomplished using advanced NMR techniques like NOESY and HMBC. nih.gov

Spectroscopic and Analytical Confirmation of Synthesized Structures

The structural elucidation and confirmation of synthesized this compound derivatives rely on a combination of modern spectroscopic and analytical techniques. These methods provide definitive evidence of the molecular structure, purity, and regiochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This is one of the most informative techniques. The proton spectrum provides key signals that confirm the structure. For example, the amide proton (N-H) typically appears as a singlet in the downfield region (around δ 10.5 ppm). mdpi.com Aromatic protons on the phenyl and benzamide rings appear as multiplets in the δ 7.0-8.5 ppm range. The protons on the pyrazole ring have characteristic chemical shifts; for instance, the C4-H proton often appears as a singlet around δ 6.0-7.0 ppm. mdpi.comnih.gov

¹³C NMR: The carbon spectrum complements the proton data. The carbonyl carbon of the amide group gives a characteristic signal at approximately δ 165-170 ppm. mdpi.com The carbons of the aromatic and pyrazole rings appear in the δ 110-150 ppm region. mdpi.comnih.gov

2D NMR (COSY, HSQC, HMBC, NOESY): Two-dimensional NMR experiments are essential for unambiguous assignment of all proton and carbon signals, especially for complex derivatives. HMBC (Heteronuclear Multiple Bond Correlation) is particularly useful for identifying long-range C-H correlations, which can help in confirming the connectivity between the different rings. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) can establish the spatial proximity of protons, which is invaluable for confirming the regiochemistry of substitution on the pyrazole ring. mdpi.comnih.gov

¹⁵N NMR: This technique can directly probe the nitrogen atoms in the pyrazole ring and the amide linkage, providing further structural confirmation. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight of the synthesized compound, which in turn confirms its elemental composition. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the amide C=O stretching vibration. mdpi.com N-H stretching vibrations are observed in the 3200-3400 cm⁻¹ region, while C=N and C=C stretching from the aromatic and pyrazole rings appear in the 1500–1615 cm⁻¹ range. mdpi.com

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural proof. It determines the precise three-dimensional arrangement of atoms in the molecule, confirming connectivity, configuration, and conformation. It can also reveal details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.govnih.gov

Table 2: Key Spectroscopic Data for N-(Aryl)benzamide Structures

| Technique | Functional Group / Atom | Typical Chemical Shift / Wavenumber | Reference |

|---|---|---|---|

| ¹H NMR | Amide N-H | δ 10.3 - 10.8 ppm (singlet) | mdpi.com |

| Aromatic C-H | δ 7.0 - 8.5 ppm (multiplets) | mdpi.com | |

| Pyrazole C4-H | δ 6.2 - 7.2 ppm (singlet) | mdpi.com | |

| ¹³C NMR | Amide C=O | δ 164 - 195 ppm | mdpi.commdpi.com |

| Aromatic/Pyrazole Carbons | δ 110 - 150 ppm | mdpi.com | |

| IR | Amide C=O stretch | 1660 - 1680 cm⁻¹ | mdpi.com |

| N-H stretch | 3200 - 3400 cm⁻¹ | ||

| C=N, C=C stretch | 1570 – 1615 cm⁻¹ | mdpi.com |

| HRMS (ESI) | [M+H]⁺ | Matches calculated exact mass | mdpi.comnih.gov |

Structure Activity Relationship Sar Studies of N 1 Phenyl 1h Pyrazol 3 Yl Benzamide Analogues

Impact of Substituent Position and Electronic Properties on Biological Efficacy

Effects of Electronegative Aromatic Substituents on Benzamide (B126) Moiety

The introduction of electronegative groups onto the benzamide ring plays a crucial role in modulating the biological activity of N-(1-phenyl-1H-pyrazol-3-yl)benzamide derivatives. These substituents can significantly alter the electronic properties of the molecule, influencing its ability to interact with biological targets.

Research into benzothiazole-phenyl analogues as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has shown that the presence of trifluoromethyl groups on the aromatic rings is well-tolerated by these enzymes. nih.gov Specifically, placing these electron-withdrawing groups at the ortho and para positions of the phenyl ring connected to the benzothiazole (B30560) core resulted in compounds that effectively inhibited both enzymes. nih.gov This suggests that the electronic pull of the trifluoromethyl group can be a favorable feature for binding within the active sites of these particular enzymes. However, it was also noted that these substitutions did not enhance the metabolic stability of the compounds in liver microsomes. nih.gov

In a separate line of investigation, a series of novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole (B8745197) were synthesized and evaluated for their pesticidal activities. mdpi.com While these compounds showed limited insecticidal activity against certain pests, some derivatives exhibited good larvicidal activity against mosquito larvae. mdpi.com For instance, compounds with specific substitutions on the benzamide ring demonstrated significant efficacy. This highlights that the nature and placement of substituents on the benzamide moiety are critical determinants of the biological activity spectrum of these compounds.

These findings underscore the importance of strategically placing electronegative substituents on the benzamide portion of the molecule to enhance biological efficacy. The electronic influence of these groups can lead to more favorable interactions with target enzymes, although the specific position and the nature of the substituent must be carefully considered for optimal activity.

Influence of Halogenation and Other Substituents on the 1-Phenyl Ring

The substitution pattern on the 1-phenyl ring of this compound analogues is a critical determinant of their biological activity. The introduction of halogens and other functional groups can significantly impact the compound's potency and selectivity.

Studies on pyrazole (B372694) derivatives as potential inhibitors of receptor tyrosine kinases and protein kinases have demonstrated the importance of substitutions on the phenyl ring. For instance, a derivative bearing a chlorophenyl group, specifically 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, exhibited significant binding affinity to the CDK2 protein target. nih.gov This suggests that the presence of a halogen on the phenyl ring can contribute favorably to the inhibitory activity of these compounds.

Furthermore, research on 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as SGLT1 inhibitors has provided detailed insights into the SAR of the phenyl ring. nih.gov By systematically altering the substitution groups at every position of the phenyl ring, researchers were able to identify potent and selective SGLT1 inhibitors. nih.gov This systematic approach highlights the sensitivity of the biological activity to the nature and position of substituents on this ring.

In the context of antitubercular and cytotoxic agents, the synthesis of 4-[5-(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been explored. researchgate.net The variation of substituents on the phenyl group attached to the pyrazole ring is a key feature of these compounds, which have been screened for their biological activity. researchgate.net This further emphasizes the role of the substituted phenyl ring in modulating the therapeutic potential of pyrazole-based compounds.

The collective evidence from these studies underscores that the 1-phenyl ring is a key modifiable region for optimizing the biological profile of this compound analogues. The strategic introduction of halogens and other substituents can lead to enhanced potency and selectivity for various biological targets.

Pharmacophore Elucidation and Optimization for this compound Derivatives

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of rational drug design. For this compound derivatives, elucidating the pharmacophore is crucial for optimizing their interactions with specific biological targets.

A study focused on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives, which share structural similarities with the pyrazole benzamide scaffold, successfully generated a pharmacophore model for cyclooxygenase-2 (COX-2) inhibitors. nih.gov This model was developed using a set of known active inhibitors and then used to predict the activity of new derivatives. nih.gov The results indicated that many of the newly synthesized compounds could effectively adopt the proposed pharmacophore geometry, suggesting their potential as COX-2 inhibitors. nih.gov

In another example, the discovery of 3-phenyl-1H-5-pyrazolylamine derivatives containing a urea (B33335) pharmacophore led to potent inhibitors of FMS-like tyrosine kinase-3 (FLT3). nih.gov The urea moiety was identified as a key component of the pharmacophore responsible for the strong inhibitory activity. This highlights how the incorporation of specific functional groups can define a potent pharmacophore.

Furthermore, research on benzothiazole-phenyl analogues as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has contributed to understanding the SAR and, by extension, the pharmacophoric requirements for these targets. nih.gov The study indicated that trifluoromethyl groups on the aromatic rings were well-tolerated, suggesting their importance in the pharmacophore for dual inhibition. nih.gov

The process of pharmacophore elucidation often involves computational modeling and is a critical step in optimizing the lead compounds. By understanding the key structural features required for activity, medicinal chemists can design new analogues with improved potency and selectivity.

Computational Chemistry in SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to investigate and predict the structure-activity relationships of novel compounds. For this compound analogues, computational approaches such as molecular docking and quantum chemical calculations offer profound insights into their biological behavior.

Ligand-Target Binding Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding interactions between this compound derivatives and their biological targets at a molecular level.

Several studies have successfully employed molecular docking to elucidate the binding modes of pyrazole-containing compounds. For instance, in the investigation of 1H-pyrazole derivatives as potential inhibitors of receptor tyrosine kinases and protein kinases, automated docking was used to determine the binding orientations and conformations of the ligands with various protein targets. nih.gov The results showed that these derivatives docked deeply within the binding pockets of the proteins, forming key hydrogen bonds and exhibiting favorable binding energies. nih.gov

Similarly, molecular docking studies were conducted on newly synthesized benzamide appended pyrazolone (B3327878) derivatives as potential inhibitors of the COVID-19 main protease. walshmedicalmedia.com The docking analysis revealed detailed information about the interactions, including the formation of hydrogen bonds with specific amino acid residues in the active site of the protein. walshmedicalmedia.com The binding energies calculated from these docking simulations provided a measure of the affinity of the ligands for the target. walshmedicalmedia.com

In the development of pyrazole-carboxamides bearing a sulfonamide moiety as carbonic anhydrase inhibitors, molecular docking was used to compare the binding of the most active compounds with a reference inhibitor. nih.gov The analysis of the docking results helped to understand the interactions responsible for the observed inhibitory activity. nih.gov

Furthermore, the synthesis and molecular docking of N-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives also utilized this technique to understand their binding modes with DNA. ajpp.in The docking studies provided insights into the non-covalent interactions that govern the binding of these compounds into the groove of the DNA molecule. ajpp.in

Biological Activities and Mechanistic Investigations of N 1 Phenyl 1h Pyrazol 3 Yl Benzamide Derivatives

Anti-cancer Research

Research into N-(1-phenyl-1H-pyrazol-3-yl)benzamide derivatives has predominantly centered on their potential as anti-cancer agents. These compounds have demonstrated noteworthy antiproliferative and cytotoxic activities, prompting deeper investigations into their mechanisms of action against various cancer types.

The anti-cancer potential of pyrazole-containing compounds is well-documented, with many derivatives showing a broad range of biological activities. nih.gov The core pyrazole (B372694) moiety is considered an important pharmacophore in the drug discovery process, and its derivatives have been a focus for chemists in the pursuit of more effective and safer anti-cancer drugs. nih.gov

Derivatives of the this compound scaffold have been evaluated against a variety of human cancer cell lines, exhibiting a range of potencies and specificities.

For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, which are structurally related to the core compound, were assessed for their antiproliferative activity. nih.gov Initial screening identified a lead compound with an EC₅₀ value of 10 μM in the MIA PaCa-2 pancreatic cancer cell line. nih.gov Subsequent optimization led to the development of derivatives with submicromolar antiproliferative activity. nih.gov

Other studies on related phenylpyrazole derivatives have also shown significant anti-cancer effects. One study identified a selective inhibitor of MCL-1, GQN-B37-Me, which was particularly effective against leukemia cells like H929 and MV-4-11, inducing caspase-dependent apoptosis. researchgate.net Administration of this compound in a mouse xenograft model with MV-4-11 cells resulted in a 43% inhibition of tumor growth. researchgate.net

The table below summarizes the cytotoxic activity of various pyrazole derivatives against different cancer cell lines, illustrating their potency and spectrum of activity.

| Compound Class/Derivative | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

| N-(1-{1-[4-nitrophen]-3-phenyl-1H-pyrazol-4-yl}methylene)-2-chlorobenzohydrazide | MCF7, SF-268, NCI-H460 | 3.79 µM | nih.gov |

| 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivative | General antitumor | 49.85 μM | nih.gov |

| 5-phenyl-1H-pyrazol derivatives | WM266.4, A375 | 1.32 to 1.50 µM | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivative | General (CDK2 inhibition) | 0.98 µM | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide (initial hit) | MIA PaCa-2 (pancreatic) | 10 µM (EC₅₀) | nih.gov |

| GQN-B37-Me (phenylpyrazole derivative) | H929, MV-4-11 (leukemia) | Not specified | researchgate.net |

A critical aspect of cancer therapeutic development is selective toxicity towards cancer cells while sparing normal, healthy cells. Autophagy, a cellular degradation process, is believed to act as a tumor suppressor in normal cells by clearing damaged components. nih.gov Some N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide derivatives have shown a potential advantage over conventional autophagy inhibitors. nih.gov It is suggested that certain derivatives might spare normal cells by permitting or even enhancing basal autophagy, which could help reduce tumorigenesis. nih.gov This contrasts with non-selective autophagy inhibitors that suppress the process in both normal and cancerous cells. nih.gov

The anti-cancer effects of this compound derivatives are linked to their ability to interfere with crucial signaling pathways that drive cancer cell growth and survival.

Modulation of Key Oncogenic Signaling Pathways

Induction of Apoptosis and Cell Cycle Arrest

Derivatives of the N-phenyl-pyrazolyl benzamide (B126) scaffold have been shown to effectively trigger apoptosis and disrupt the normal cell cycle in cancer cells. For instance, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have demonstrated the ability to suppress cell cycle progression and induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer). nih.govmdpi.com Two compounds, in particular, were found to be potent inhibitors of EGFR kinase, which is understood to be a key mechanism for their ability to arrest the cell cycle and initiate apoptosis. nih.govmdpi.com

Similarly, novel 3,19-(N-phenyl-3-aryl-pyrazole) acetals of andrographolide (B1667393) have been synthesized and evaluated for their anticancer properties. mdpi.com One such derivative, compound 1f , was found to induce S-phase arrest in the cell cycle of MDA-MB-231 breast cancer cells and promote a time-dependent increase in apoptotic cells. mdpi.com Further studies on related N-propananilide derivatives containing a pyrazole moiety revealed that their neuroprotective activity stems from decreasing the levels of the pro-apoptotic protein Bax and caspase-3. nih.gov

Research into N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has identified compounds with submicromolar antiproliferative activity. nih.gov These molecules have been shown to modulate autophagy, a cellular process related to apoptosis, by increasing basal autophagy while impairing autophagic flux under starvation conditions. nih.gov

Inhibition of Tubulin Polymerization

A significant mechanism of action for several this compound derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can arrest cells in the G2/M phase of the cell cycle and induce apoptosis. researchgate.net

A series of N-benzylbenzamide derivatives were specifically designed as tubulin polymerization inhibitors. worktribe.comnih.gov One derivative, compound 20b , demonstrated significant antiproliferative activities with IC50 values in the low nanomolar range against several cancer cell lines. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin, leading to microtubule destabilization. worktribe.comnih.gov Hybrids of benzimidazole (B57391) and pyrazole have also been reported to act as tubulin polymerization inhibitors, showing activity against various cancer cell lines. mdpi.com

| Compound | Target Cancer Cell Lines | IC50 (Antiproliferative Activity) | Mechanism Highlight | Reference |

|---|---|---|---|---|

| Compound 20b | Various cancer cell lines | 12-27 nM | Binds to colchicine site on tubulin | nih.gov |

| Compound 12a (2-chloro derivative) | SGC-7901, A549, HT-1080 | 5-52 nM | Inhibits tubulin polymerization (IC50 = 2.06 μM) | mdpi.com |

| Benzimidazole-pyrazole hybrid 48 | Four cancer cell lines | Data not specified | Evaluated as tubulin polymerization inhibitor | mdpi.com |

Targeting of Anti-apoptotic Proteins (e.g., BCL2)

While direct inhibition of specific anti-apoptotic proteins like BCL2 by this compound derivatives is not extensively detailed in the reviewed literature, related mechanisms involving the modulation of apoptotic proteins have been reported. Research on neuroprotective 3-(1H-pyrazole-1-yl)-N-propananilide derivatives has shown that their activity is linked to decreasing the levels of the pro-apoptotic protein Bax. nih.gov By reducing the expression of Bax, these compounds can shift the cellular balance away from apoptosis, a mechanism that is crucial in the context of neuroprotection but also highlights the scaffold's potential to interact with the machinery of programmed cell death. This modulation of the Bax protein suggests a potential, though indirect, influence on the BCL2 family of proteins, which are central regulators of apoptosis.

Protein Kinase Inhibition Profiles

The N-phenyl-pyrazolyl benzamide scaffold has proven to be a versatile template for designing potent protein kinase inhibitors, which are crucial targets in cancer therapy.

Derivatives have been developed as selective inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative diseases. nih.gov One 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivative (compound 7a ) showed high selectivity for JNK3 over a panel of 38 other kinases. nih.gov Another derivative in this series, compound 8a , exhibited an IC50 value of 227 nM against JNK3. nih.gov

The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been used to develop inhibitors for understudied kinases like CDK16. nih.gov While a lead structure was found to be promiscuous, subsequent modifications aimed to improve selectivity. nih.gov

Furthermore, benzimidazole derivatives incorporating pyrazole moieties have been synthesized as inhibitors of protein kinase CK1δ, which is implicated in cancer and neurodegenerative diseases. mdpi.com Compounds featuring a (1H-pyrazol-3-yl)-acetyl moiety on the benzimidazol-2-amino scaffold showed CK1δ inhibitory activity in the low micromolar range. Notably, the addition of a 5-cyano substituent led to a compound (compound 23 ) with nanomolar potency (IC50 = 98.6 nM). mdpi.com Benzimidazole-based 1,3,4-oxadiazole derivatives have also been identified as significant inhibitors of EGFR kinase, with IC50 values comparable to the drug erlotinib. nih.govmdpi.com

| Compound Series | Target Kinase | Key Compound | Potency (IC50) | Reference |

|---|---|---|---|---|

| 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | JNK3 | Compound 8a | 227 nM | nih.gov |

| Benzimidazole-pyrazole | CK1δ | Compound 23 | 98.6 nM | mdpi.com |

| Benzimidazole-1,3,4-oxadiazole | EGFR | Compound 10 | 0.33 μM | nih.govmdpi.com |

| Benzimidazole-1,3,4-oxadiazole | EGFR | Compound 13 | 0.38 μM | nih.govmdpi.com |

Antimicrobial Research

In addition to their anticancer properties, this compound and related structures have been investigated for their potential to combat microbial infections, showing activity against both bacteria and fungi.

Antibacterial Activity and Spectrum (e.g., against Multi-Drug Resistant Strains)

The pyrazole nucleus is a metabolically stable scaffold known for a wide range of pharmacological properties, including antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.gov

A series of N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4, 5-dihydro-1H-pyrazol-3-yl) benzenamine compounds were synthesized and evaluated for their in vitro antibacterial properties. nih.gov Structure-activity relationship studies revealed that compounds with electron-withdrawing groups, such as compound 5i (containing a trifluoromethylphenyl group), displayed superior activity compared to standard drugs against the tested microorganisms. nih.gov Other studies on 1,3,5-trisubstituted-1H-pyrazole derivatives also reported antibacterial activity. tsijournals.com The development of pyrazole derivatives continues to be a strategy for tackling drug-resistant bacteria. nih.gov For instance, certain aminoguanidine-derived 1,3-diphenyl pyrazoles showed potent activity against several strains of bacteria, including multidrug-resistant clinical isolates of S. aureus, with MIC values ranging from 1 to 32 μg/ml. nih.gov

| Compound Series | Key Compound | Activity Highlight | MIC Values | Reference |

|---|---|---|---|---|

| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-substituted-4,5-dihydro-1H-pyrazol-3-yl) benzenamine | Compound 5i | Active against tested human pathogenic microorganisms | Data not specified, but noted as more active than standards | nih.gov |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Compound 12 | Potent against several bacterial strains, including MRSA | 1-8 μg/ml (general); 1-32 μg/ml (MRSA) | nih.gov |

| Triazine-fused pyrazole | Compound 32 | Potent against multidrug-resistant strains | 0.97 μg/ml (S. epidermidis); 0.48 μg/ml (E. cloacae) | nih.gov |

Antifungal Efficacy and Mechanism of Action (e.g., Succinate (B1194679) Dehydrogenase Inhibition)

A major focus of antifungal research on this scaffold has been the development of succinate dehydrogenase inhibitors (SDHIs). SDHIs are a critical class of fungicides that disrupt the fungal mitochondrial electron transport chain.

Numerous studies have reported the design, synthesis, and evaluation of novel pyrazol-5-yl-benzamide derivatives as potential SDHIs. nih.govacs.orgacs.org In one study, compound 5IIc exhibited excellent in vitro activity against Sclerotinia sclerotiorum with an EC50 value of 0.20 mg/L, which is comparable to commercial fungicides like Boscalid and Fluxapyroxad. nih.govacs.org This compound also showed potent activity against Valsa mali. nih.govacs.org Molecular docking simulations confirmed that compound 5IIc interacts with key residues (TRP173, SER39, and ARG43) of the succinate dehydrogenase (SDH) enzyme. nih.govacs.org

Another study focused on fluorine- and chlorine-substituted pyrazol-5-yl-benzamide derivatives. acs.org Here, compound 9Ip displayed good in vitro activity against V. mali (EC50 = 0.58 mg/L) and excellent protective fungicidal activity in vivo. acs.org The mechanism was also attributed to the inhibition of the SDH enzyme. acs.org The N-phenylpropiolamide scaffold has also been identified as a promising lead for the development of new SDHIs. researchgate.net

| Compound | Target Fungus | Efficacy (EC50/Inhibition) | Reference |

|---|---|---|---|

| Compound 5IIc | Sclerotinia sclerotiorum | EC50 = 0.20 mg/L | nih.govacs.org |

| Compound 5IIc | Valsa mali | EC50 = 3.68 mg/L | nih.govacs.org |

| Compound 9Ip | Valsa mali | EC50 = 0.58 mg/L | acs.org |

| Compound 9Ip | Valsa mali (in vivo) | 93.2% inhibition at 50 mg/L | acs.org |

Antitubercular Potential

Derivatives of the pyrazole nucleus have demonstrated notable potential in the fight against tuberculosis. Several studies have investigated the antimycobacterial effects of N-pyrazolylbenzamide derivatives against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis.

Research into pyrazole-4-carboxamide derivatives has identified compounds with significant antitubercular activity. japsonline.com For instance, a series of N-(substituted-phenyl)-3-hydroxy-1-phenyl-1H-pyrazole-4-carboxamides were synthesized and evaluated for their efficacy against the M. tuberculosis H37Rv strain. japsonline.com The minimum inhibitory concentration (MIC) values for these compounds were determined using the Middlebrook 7H11 medium, with some derivatives exhibiting promising activity when compared to standard antitubercular drugs like isoniazid (B1672263) and pyrazinamide. japsonline.comnih.gov

Specifically, certain substitutions on the benzamide portion of the molecule have been shown to influence the antitubercular potency. For example, compounds bearing a chloro-substituted phenyl ring have been investigated. japsonline.com The ongoing exploration of structure-activity relationships (SAR) in this class of compounds aims to optimize their antimycobacterial efficacy and develop new therapeutic agents to combat the global health threat of tuberculosis. researchgate.net

Anti-inflammatory Investigations

The anti-inflammatory properties of pyrazole derivatives have been a significant area of research, with many compounds exhibiting potent activity. The structural features of this compound derivatives make them promising candidates for the development of novel anti-inflammatory agents.

Receptor-Mediated Mechanisms (e.g., Metabotropic Glutamate-5 Receptor Positive Allosteric Modulation)

A key mechanism through which certain this compound derivatives exert their effects is through the positive allosteric modulation of the metabotropic glutamate-5 (mGlu5) receptor. These receptors are involved in modulating synaptic plasticity and are implicated in various neurological and psychiatric disorders, as well as inflammatory pain pathways.

One notable derivative, 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB), has been identified as a positive allosteric modulator of the mGlu5 receptor. In studies using rat cortical astrocytes, CDPPB was shown to potentiate glutamate-induced calcium responses. The structure-activity relationship studies of CDPPB analogs have revealed that specific substitutions on the benzamide and phenyl rings can significantly enhance potency. For instance, the introduction of an electronegative substituent at the para-position of the benzamide moiety and a halogen atom at the ortho-position of the 1-phenyl ring led to the development of compounds with improved binding and functional activities.

| Compound | EC50 (nM) | Ki (nM) |

| 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) | 77 ± 15 | 3760 ± 430 |

| 4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) | 9.6 ± 1.9 | 156 ± 29 |

Table 1: Potency of this compound derivatives as positive allosteric modulators of the mGlu5 receptor.

Cellular Pathway Modulation in Inflammation

A primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade. Pyrazole derivatives have been extensively studied as COX-2 inhibitors.

Derivatives of this compound have been designed and synthesized as potential selective COX-2 inhibitors. nih.govresearchgate.net For example, compounds incorporating a sulfonamide group, a common feature in selective COX-2 inhibitors like celecoxib (B62257), have shown promising results. nih.gov The anti-inflammatory activity of these derivatives has been evaluated in vivo using models such as carrageenan-induced paw edema. nih.govnih.gov The ability of these compounds to selectively inhibit COX-2 over COX-1 is a key area of investigation, as this selectivity is associated with a reduced risk of gastrointestinal side effects. nih.govresearchgate.net

Antiviral Applications (e.g., Anti-avian Influenza Virus Activity)

The emergence of highly pathogenic avian influenza viruses, such as the H5N1 subtype, has underscored the urgent need for new antiviral therapies. nih.gov Pyrazole-containing compounds have been explored for their potential antiviral activities, and some derivatives of this compound have been screened for their efficacy against the avian influenza virus.

Specifically, research has focused on pyrazolopyrimidine nucleoside derivatives. nih.govresearchgate.net In these studies, various substituted pyrazolo[3,4-d]pyrimidine derivatives were synthesized and tested for their antiviral activity against the H5N1 virus. nih.govresearchgate.net The results of these screenings have indicated that some of these compounds exhibit moderate antiviral activity. nih.gov The development of these pyrazole-based compounds represents a promising avenue for the discovery of novel antiviral agents to combat influenza and other viral infections.

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. Beyond their effects on COX enzymes, these compounds have been investigated as inhibitors of other key enzymes, such as alkaline phosphatases.

Alkaline Phosphatase Isoform Inhibition (e.g., h-TNAP, h-IAP, h-PLAP, h-GCAP)

Alkaline phosphatases (APs) are a group of enzymes that are involved in various physiological processes, and their dysregulation has been implicated in several diseases. The inhibition of specific AP isoforms is a promising therapeutic strategy. A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, which are structurally related to this compound, have been synthesized and screened for their inhibitory activity against several human recombinant alkaline phosphatase isoforms: tissue-nonspecific (h-TNAP), intestinal (h-IAP), placental (h-PLAP), and germ cell (h-GCAP). fao.orgrsc.org

The study revealed that these benzamide derivatives displayed varying degrees of inhibition against the different AP isoforms. fao.orgrsc.org This differential inhibition highlights the potential for developing isoform-selective inhibitors based on the this compound scaffold. Such selectivity is crucial for minimizing off-target effects and developing safer therapeutic agents.

| Alkaline Phosphatase Isoform | General Inhibition by Derivatives |

| Human Tissue-Nonspecific Alkaline Phosphatase (h-TNAP) | Screened |

| Human Intestinal Alkaline Phosphatase (h-IAP) | Screened |

| Human Placental Alkaline Phosphatase (h-PLAP) | Screened |

| Human Germ Cell Alkaline Phosphatase (h-GCAP) | Screened |

Table 2: Screening of this compound derivatives against human alkaline phosphatase isoforms.

Advanced Theoretical and Computational Investigations

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Mechanisms

Molecular dynamics (MD) simulations are computational methods used to simulate the time-dependent behavior of atoms and molecules in a system. eurasianjournals.com These simulations provide a dynamic picture of how a ligand, such as N-(1-phenyl-1H-pyrazol-3-yl)benzamide, interacts with its biological target, such as a protein or enzyme. By solving Newton's equations of motion for the system, MD simulations can reveal the stability of the ligand-protein complex, conformational changes, and the key interactions that govern binding affinity. eurasianjournals.combohrium.com

The process typically involves placing the ligand in the binding site of the target protein and simulating their movements over time, often on the nanosecond scale. researchgate.netnih.gov This allows researchers to observe the flexibility and dynamic behavior of both the ligand and the protein. eurasianjournals.com Analysis of MD trajectories can identify stable hydrogen bonds, hydrophobic interactions, and other non-covalent forces that are crucial for the ligand's mechanism of action. nih.gov For pyrazole (B372694) derivatives, MD simulations have been employed to examine the stability and characteristics of their interactions with biological targets over extended timescales, providing valuable information for drug discovery and development. bohrium.comnih.gov

Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary quantum mechanical method for investigating the electronic structure and properties of pyrazole derivatives. eurasianjournals.comwum.edu.pk DFT calculations balance computational efficiency with accuracy, making it a go-to method for analyzing organic compounds. eurasianjournals.comwum.edu.pk This approach describes the total electronic energy of a system as a function of the electron density, which is a more computationally feasible approach than traditional wave function-based methods. eurasianjournals.com DFT is widely used to predict molecular geometry, electronic properties, and reactivity. nih.govnih.gov

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy three-dimensional structure of a molecule. nih.govnih.gov For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. nih.gov The absence of imaginary vibrational frequencies in the final calculation confirms that the optimized structure is a true energy minimum. nih.gov

Conformational analysis, another key aspect, involves studying the different spatial arrangements of atoms that can be achieved through rotation around single bonds. The pyrazole and phenyl rings in similar structures are often not coplanar. researchgate.net DFT calculations can determine the energy barriers between different conformers and identify the most stable conformation, which is crucial for understanding its interaction with biological receptors. researchgate.net For instance, studies on related benzamide (B126) derivatives have shown that the conformation is stabilized by various intramolecular interactions. mdpi.com

Table 1: Representative Optimized Geometrical Parameters for a Pyrazole-Benzamide Core Structure (Theoretical)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| N-N (pyrazole) | ~1.36 Å | |

| C-N (amide) | ~1.37 Å | |

| Bond Angle | C-N-C (amide) | ~125° |

| N-N-C (pyrazole) | ~110° | |

| Dihedral Angle | Phenyl-C(=O)-N-Pyrazol | Variable (determines conformation) |

Note: These are typical values for similar structures and would be specifically calculated for this compound in a dedicated DFT study.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are crucial descriptors of a molecule's reactivity and stability. wikipedia.org A large energy gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.govwikipedia.org Conversely, a small energy gap suggests that the molecule is more reactive. nih.gov DFT calculations are routinely used to determine the energies of these orbitals for pyrazole derivatives. researchgate.netjcsp.org.pk

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Description | Typical Energy Range (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (Gap) | E(LUMO) - E(HOMO) | 4.0 to 5.0 |

Note: These values are representative for pyrazole derivatives and are used to illustrate the concept.

Chemical Hardness (η) : Defined as half of the HOMO-LUMO gap, it measures the resistance of a molecule to changes in its electron distribution. nih.gov Harder molecules are less reactive. mdpi.com

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), it indicates a molecule's polarizability. Softer molecules are more reactive. nih.gov

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. nih.gov

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. A higher value indicates a stronger electrophile. researchgate.net

These descriptors are valuable for comparing the reactivity of different pyrazole derivatives and predicting their chemical behavior. nih.gov

Table 3: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer; higher value means lower reactivity. nih.gov |

| Chemical Softness (S) | 1 / η | Measures polarizability; higher value means higher reactivity. nih.gov |

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. nih.gov |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons; a measure of electrophilic character. researchgate.net |

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Molecules with extensive π-conjugated systems and significant charge separation, like many pyrazole derivatives, are candidates for materials with non-linear optical (NLO) properties. wum.edu.pkresearchgate.net NLO materials interact with intense electromagnetic fields, such as those from lasers, to produce new fields with altered frequencies, a property valuable in modern optoelectronics and photonics. nih.gov

DFT calculations are a powerful tool for predicting the NLO response of molecules. wum.edu.pknih.gov Key NLO parameters that can be computed include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). researchgate.netwum.edu.pk A large hyperpolarizability value indicates a strong NLO response. researchgate.net Theoretical studies on pyrazole-based compounds have shown that their NLO properties can be tuned by modifying their molecular structure, suggesting their potential for use in advanced optical devices. wum.edu.pk

Table 4: Key Parameters for NLO Property Analysis

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the separation of positive and negative charges in a molecule (molecular polarity). |

| Linear Polarizability | α | The measure of the linear response of the electron cloud to an applied electric field. |

| First Hyperpolarizability | β | The measure of the second-order (first non-linear) response to an applied electric field. A non-zero value is essential for second-harmonic generation. |

| Second Hyperpolarizability | γ | The measure of the third-order non-linear response to an applied electric field. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling stands as a important computational tool in medicinal chemistry for predicting the biological activity of chemical compounds based on their physicochemical properties. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader class of pyrazole derivatives has been the subject of numerous QSAR studies. These investigations provide valuable insights into the structural requirements for biological activity and offer a framework for the rational design of novel, more potent analogs.

The fundamental principle of QSAR is to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This is achieved by correlating molecular descriptors, which are numerical representations of the compounds' properties, with their experimentally determined biological activities. These descriptors can be broadly categorized into electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) parameters.

Various statistical methods are employed to develop QSAR models, ranging from multiple linear regression (MLR) to more complex machine learning algorithms like random forest and support vector machines. The predictive power and robustness of these models are rigorously evaluated using statistical parameters such as the coefficient of determination (R²), the cross-validated correlation coefficient (q² or Q²), and the root mean square error (RMSE).

Research Findings in Pyrazole Derivatives

QSAR studies on diverse series of pyrazole derivatives have been instrumental in identifying key structural features that govern their biological activities, including antifungal, hypoglycemic, and anticancer effects.

For instance, a 3D-QSAR study utilizing the comparative molecular field analysis (CoMFA) technique was conducted on a series of novel pyrazole carboxamide and niacinamide derivatives to explore their antifungal activity against Botrytis cinerea. The resulting model demonstrated good predictive ability, with a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850 rsc.org. Such models provide a three-dimensional map of the steric and electrostatic fields around the molecules, indicating regions where modifications are likely to enhance or diminish activity.

In another study focusing on pyrazole pyridine carboxylic acid derivatives, a 4D-QSAR analysis using the electron conformational-genetic algorithm method was performed. This advanced approach considers the conformational flexibility of the molecules. The developed model showed excellent statistical significance in predicting biological activity nih.gov.

Furthermore, 2D and 3D-QSAR modeling of 1H-pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors has yielded robust predictive models. The 2D-QSAR model showed a high correlation between the descriptors and the biological activity, while the 3D-QSAR models, based on CoMFA and comparative molecular similarity indices analysis (CoMSIA), also demonstrated excellent predictive capacity.

The table below summarizes the statistical validation parameters from various QSAR studies on pyrazole derivatives, illustrating the reliability of these predictive models.

| QSAR Model Type | Biological Activity | Statistical Parameters | Reference |

| 3D-QSAR (CoMFA) | Antifungal | q² = 0.578, r² = 0.850 | rsc.org |

| 4D-QSAR | General Biological Activity | R² training = 0.889, q² = 0.839, SEtraining = 0.066 | nih.gov |

| 2D-QSAR | EGFR Inhibition | R²train = 0.9816, Q² = 0.9668, R²adj = 0.97706, R²test = 0.6952 | |

| 3D-QSAR (CoMFA_ES) | EGFR Inhibition | R²train = 0.975, Q² = 0.664 | |

| 3D-QSAR (CoMSIA_SHA) | EGFR Inhibition | R²train = 0.938, Q² = 0.614 | |

| MLR & Random Forest | Hypoglycemic | MLR: R² = 0.82, Q² = 0.80, RMSE = 0.25Random Forest: R² = 0.90, Q² = 0.85, RMSE = 0.20 | journal-academia.com |

These findings collectively underscore the power of QSAR modeling in the predictive biology of pyrazole-containing compounds. By elucidating the structure-activity relationships, these computational models guide the synthesis of new derivatives with potentially improved therapeutic efficacy. While a dedicated QSAR study on this compound is yet to be reported, the principles and methodologies applied to its structural analogs provide a solid foundation for future in silico investigations of this specific compound.

Future Perspectives and Research Trajectories for N 1 Phenyl 1h Pyrazol 3 Yl Benzamide

Exploration of Novel Substituents and Hybrid Molecules

The future of N-(1-phenyl-1H-pyrazol-3-yl)benzamide research heavily relies on the continued exploration of novel substituents and the creation of hybrid molecules to expand its therapeutic potential. The inherent versatility of the pyrazole-benzamide core allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties.

Researchers are actively investigating the impact of various substituents on the phenyl rings and the pyrazole (B372694) core. For instance, structure-activity relationship (SAR) studies on N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides have shown that electronegative substituents in the para-position of the benzamide (B126) moiety can increase potency for metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulation. drugbank.com Further enhancements in both binding and functional activity were observed with the introduction of a halogen atom in the ortho-position of the 1-phenyl ring. drugbank.com

A significant trend is the development of hybrid molecules, where the pyrazole-benzamide scaffold is combined with other pharmacologically active moieties. This approach aims to create multifunctional molecules with improved efficacy or novel mechanisms of action. For example, hybrid compounds incorporating benzimidazole (B57391) and pyrazole motifs have been synthesized and evaluated for their anti-inflammatory, antioxidant, and anticancer activities. nih.gov In one study, a benzimidazole-pyrazole hybrid with a para-nitrophenyl (B135317) group on the pyrazole scaffold demonstrated superior anti-inflammatory activity compared to the standard drug, diclofenac (B195802) sodium. nih.gov Another promising strategy involves the synthesis of pyrazole-tethered thiazole (B1198619) derivatives, which have shown significant antimicrobial and antibiofilm activities. researchgate.net The synthesis of pyrazolo-benzimidazole hybrid Mannich bases has also yielded compounds with potent antibacterial activity against strains like Pseudomonas aeruginosa. nih.gov

Future efforts will likely focus on:

Systematic SAR studies: To map the chemical space around the scaffold and identify key structural features for optimal activity against specific targets.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve pharmacokinetic profiles.

Fragment-based drug design: Combining small molecular fragments known to interact with a target to build novel and potent inhibitors.

In-depth Mechanistic Elucidation and Target Validation

A critical future direction is the detailed investigation of the molecular mechanisms underlying the biological activities of this compound derivatives and the rigorous validation of their cellular targets. While many compounds from this class have shown promising in vitro activity, a deeper understanding of their mechanism of action is essential for their translation into clinical candidates.

Recent studies have begun to shed light on the diverse mechanisms through which these compounds exert their effects. For example, certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been identified as modulators of autophagy, a cellular degradation process. These compounds were found to reduce the activity of mTORC1, a key negative regulator of autophagy, and disrupt the autophagic flux, suggesting a novel anticancer mechanism. nih.gov

In the realm of infectious diseases, pyrazol-benzimidazole amide derivatives have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. researchgate.net The validation of FabH as the target was confirmed by demonstrating that these compounds had no inhibitory effect against a FabH-deficient mutant strain of bacteria. researchgate.net

For other derivatives, the targets are emerging from screening efforts. For instance, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), both of which are key targets in the treatment of Alzheimer's disease. researchgate.net More recently, N-phenyl-5-propyl-1H-pyrazole-3-carboxamide was discovered to be a selective inhibitor and degrader of histone deacetylase 6 (HDAC6), showing therapeutic potential in acute liver injury. frontiersin.org Furthermore, through virtual screening, 3-phenyl-1H-5-pyrazolylamides have been identified as inhibitors of the papain-like protease (PLpro) of SARS-CoV-2. nih.gov

Future research in this area will necessitate:

Advanced biochemical and cellular assays: To pinpoint the direct molecular targets and elucidate the downstream signaling pathways affected by these compounds.

Target validation using genetic approaches: Employing techniques like CRISPR-Cas9 to confirm that the observed phenotype is a direct result of the compound's interaction with its intended target.

Structural biology studies: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compounds in complex with their protein targets, providing a detailed view of the binding interactions.

Advanced Computational Design and Virtual Screening

The integration of advanced computational methods is set to accelerate the discovery and optimization of novel this compound derivatives. In silico techniques such as virtual screening, molecular docking, and molecular dynamics simulations are becoming indispensable tools in modern drug discovery.

Virtual screening of large compound libraries has already proven effective in identifying new pyrazole-based inhibitors for various targets. For example, a virtual screening strategy led to the discovery of an N-(3-(5-amino-1H-pyrazol-3-yl)phenyl) benzenesulfonamide (B165840) scaffold as a hit targeting the PLpro of SARS-CoV-2. nih.gov Similarly, integrated computational and experimental approaches identified N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective inhibitor of T-cell immunoglobulin and mucin-domain containing-3 (TIM-3), a promising target for cancer immunotherapy. researchgate.netmdpi.com

Molecular modeling studies are also crucial for understanding the structure-activity relationships of these compounds. Docking simulations of pyrazole derivatives into the active sites of enzymes like 15-lipoxygenase (15-LOX) have helped to explain their antioxidant activity. For newly synthesized imidazole-pyrazole-benzo[f]chromene hybrids, molecular modeling suggested that one of the potent compounds binds to the active pocket of the epidermal growth factor receptor (EGFR) through pi-pi interactions and hydrogen bonds.

Future computational efforts will likely involve:

Hierarchical virtual screening: Employing a multi-step computational approach to efficiently screen vast chemical databases for promising hit compounds.

Molecular dynamics simulations: To study the dynamic behavior of the ligand-receptor complexes and to predict the binding free energies with higher accuracy.

ADMET prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives early in the drug discovery process.

Development of Pyrazole-Benzamide Scaffolds for Emerging Therapeutic Areas

The inherent versatility of the pyrazole-benzamide scaffold makes it an attractive platform for the development of therapeutics for a growing number of diseases. While significant research has focused on areas like cancer and infectious diseases, the potential of these compounds in other emerging therapeutic areas is an exciting frontier.

One such area is neurodegenerative diseases. As previously mentioned, 3-aryl-1-phenyl-1H-pyrazole derivatives are being investigated as multi-target ligands for Alzheimer's disease. researchgate.net The ability of some N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide derivatives to act as positive allosteric modulators of mGluR5 also opens up possibilities for treating neurological and psychiatric disorders where this receptor is implicated.

Inflammatory and autoimmune diseases represent another promising avenue. N-(3-carbamoyl-1H-pyrazol-4-yl)-1,3-oxazole-4-carboxamide derivatives have been developed as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key molecule in inflammatory signaling pathways. Additionally, substituted N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs have been identified as potent blockers of the Kv1.3 ion channel, a target for autoimmune diseases.

The development of pyrazole-based compounds as antiviral agents is also gaining traction, as evidenced by the discovery of PLpro inhibitors for SARS-CoV-2. nih.gov Furthermore, the antioxidant properties of some pyrazole derivatives suggest their potential use in conditions associated with oxidative stress.

Future research will likely expand the therapeutic applications of pyrazole-benzamide scaffolds to include:

Metabolic diseases: Exploring their potential as inhibitors of enzymes involved in metabolic disorders.

Cardiovascular diseases: Investigating their effects on targets relevant to heart disease and hypertension.

Rare diseases: Screening these compounds against targets for orphan diseases that currently have limited treatment options.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for N-(1-phenyl-1H-pyrazol-3-yl)benzamide?

Methodological Answer:

Synthesis typically involves multi-step protocols with careful optimization of:

- Coupling Reactions : Amide bond formation between pyrazole and benzamide precursors, often using carbodiimide-based coupling agents (e.g., EDC/HCl) .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps, with reaction temperatures ranging from 80–120°C .

- Solvent Systems : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

- Purification : Column chromatography (silica gel, gradient elution with petroleum ether/DCM) or recrystallization (ethyl acetate/hexane) ensures high purity (>95%) .

Monitoring : TLC (Rf tracking) and HPLC (retention time analysis) confirm intermediate formation .

Basic: How is the molecular structure of this compound confirmed post-synthesis?

Methodological Answer:

Structural validation employs:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; pyrazole C-H signals appear at δ 6.5–7.0 ppm .

- ¹³C NMR : Carbonyl (C=O) resonance at ~165–170 ppm .

- Mass Spectrometry : ESI-MS ([M+H]⁺) matches theoretical molecular weight (e.g., m/z 292.1 for C₁₆H₁₃N₃O) .

- X-ray Crystallography : SHELX-refined structures (CCDC deposition) validate bond lengths/angles (e.g., C-N bond: 1.34 Å) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions arise from assay variability or substituent effects. Strategies include:

-

Dose-Response Studies : IC₅₀ comparisons across multiple assays (e.g., kinase inhibition vs. cytotoxicity) .

-

Structure-Activity Relationship (SAR) Analysis :

Substituent Biological Effect Reference Trifluoromethyl Enhanced kinase inhibition (IC₅₀: 0.2 µM) Methoxy Reduced potency (IC₅₀: >10 µM) -

Target Validation : siRNA knockdown or CRISPR-Cas9 models confirm target specificity .

Advanced: What computational methods predict interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., EGFR, CDK2). Pyrazole and benzamide moieties form hydrogen bonds with catalytic lysine residues .

- MD Simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns trajectories) .

- QSAR Models : CoMFA/CoMSIA correlate logP values (2.1–3.5) with cellular permeability .

Advanced: How should crystallographic data discrepancies be addressed during structural refinement?

Methodological Answer:

- Software Tools : SHELXL (for small-molecule refinement) and WinGX (for visualization) resolve anisotropic displacement errors .

- Validation Metrics :

- High-Resolution Data : Synchrotron sources (λ = 0.7–1.0 Å) improve electron density maps for ambiguous regions .

Basic: What analytical techniques assess purity and stability under storage conditions?

Methodological Answer:

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) detect degradation products (purity >98%) .

- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

- Accelerated Stability Studies : 40°C/75% RH for 4 weeks; no significant degradation by LC-MS .

Advanced: How do electronic effects of substituents influence reactivity in downstream derivatization?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.